molecular formula C17H26N4O3S2.ClH B1172283 Fursultiamine CAS No. 10238-39-8

Fursultiamine

Cat. No.: B1172283
CAS No.: 10238-39-8
Attention: For research use only. Not for human or veterinary use.
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Description

Fursultiamine is a member of pyrimidines.
Compound used for therapy of thiamine deficiency. It has also been suggested for several non-deficiency disorders but has not yet proven useful. This compound is a vitamin B1 derivative.
Compound used for therapy of thiamine deficiency. It has also been suggested for several non-deficiency disorders but has not yet proven useful.

Scientific Research Applications

Cancer Prevention

Mechanism and Findings:
Fursultiamine has shown promise in the prevention of lung cancer cell growth. In vitro studies demonstrated that it induces apoptotic cell death in non-small cell lung cancer cells (A549) through the activation of caspase-3 and cleavage of PARP protein. Furthermore, it regulates the expression of various pro-apoptotic and anti-apoptotic factors, thereby inhibiting cell proliferation and reducing reactive oxygen species levels .

Research Summary:

  • Study Design: A549 cells treated with varying doses of this compound.
  • Results: Dose-dependent prevention of cell death and proliferation.
  • Conclusion: this compound may serve as a chemoprevention agent against lung cancer.

Retinal Health

Choroidal Neovascularization:
this compound has been investigated for its effects on choroidal neovascularization (CNV), a condition associated with age-related macular degeneration. In experimental models, this compound significantly reduced vascular leakage and lesion size while decreasing inflammatory cytokines such as IL-1β, IL-6, and TNF-α .

Research Summary:

  • Study Design: Laser-induced CNV model in mice.
  • Methods: Measurement of vascular leakage, cytokine levels, and mitochondrial respiration.
  • Results: Enhanced mitochondrial respiration and reduced inflammatory responses.
  • Conclusion: this compound may be a viable therapeutic option for neovascular age-related macular degeneration.

Ototoxicity Prevention

Protective Effects Against Drug-Induced Hearing Loss:
Recent studies have demonstrated that this compound can prevent ototoxicity induced by cisplatin and aminoglycoside antibiotics. It acts as an antioxidant, reducing mitochondrial reactive oxygen species accumulation and protecting cochlear hair cells from apoptosis .

Research Summary:

  • Study Design: Mouse cochlear explant culture system exposed to ototoxic drugs with/without this compound pretreatment.
  • Results: Reduced damage to hair cells and improved mitochondrial membrane potential.
  • Conclusion: this compound may serve as an effective protective agent against drug-induced hearing loss.

Activity Motivation Enhancement

Potential for Improving Physical Activity:
this compound has been patented for its potential to enhance motivation for physical activities. Research indicates that it may improve voluntary physical activity through dopaminergic activation in the medial prefrontal cortex .

Research Summary:

  • Study Design: Animal models assessing physical activity levels post-fursultiamine administration.
  • Results: Increased voluntary activity noted in treated subjects.
  • Conclusion: this compound could be beneficial in preventing frailty and improving mood.

Summary Table of Applications

ApplicationMechanism/EffectKey Findings
Cancer PreventionInduces apoptosis in cancer cellsPrevents A549 cell proliferation
Retinal HealthReduces inflammation in CNVDecreases vascular leakage; enhances mitochondrial function
Ototoxicity PreventionAntioxidant effects on cochlear hair cellsProtects against cisplatin-induced damage
Activity Motivation EnhancementEnhances motivation via dopaminergic pathwaysIncreases voluntary physical activity

Properties

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-(oxolan-2-ylmethyldisulfanyl)pent-2-en-2-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3S2/c1-12(16(5-6-22)26-25-10-15-4-3-7-24-15)21(11-23)9-14-8-19-13(2)20-17(14)18/h8,11,15,22H,3-7,9-10H2,1-2H3,(H2,18,19,20)/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLXCMOFVBXEKD-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC2CCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCO)/SSCC2CCCO2)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10238-39-8 (hydrochloride), 2105-43-3 (mono-hydrochloride)
Record name Fursultiamine [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

804-30-8
Record name Fursultiamine [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fursultiamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08966
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Fursultiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FURSULTIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J61265PX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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